REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=[O:19])[C:10]1[CH:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12](Cl)[CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=[NH:33])(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:33][C:12]1[CH:11]=[C:10]([CH:15]=[C:14]([O:16][CH3:17])[N:13]=1)[C:9]([NH:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:19] |f:2.3,5.6.7.8.9|
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Name
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Quantity
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1.38 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)NC(C1=CC(=NC(=C1)OC)Cl)=O
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Name
|
|
Quantity
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1 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.02 g
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Type
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catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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0.01 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
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stirred for 20 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in a mixture of tetrahydrofuran (20 mL) and 10% hydrochloric acid solution (20 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
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Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)NCC2=CC=CC=C2)C=C(N1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |